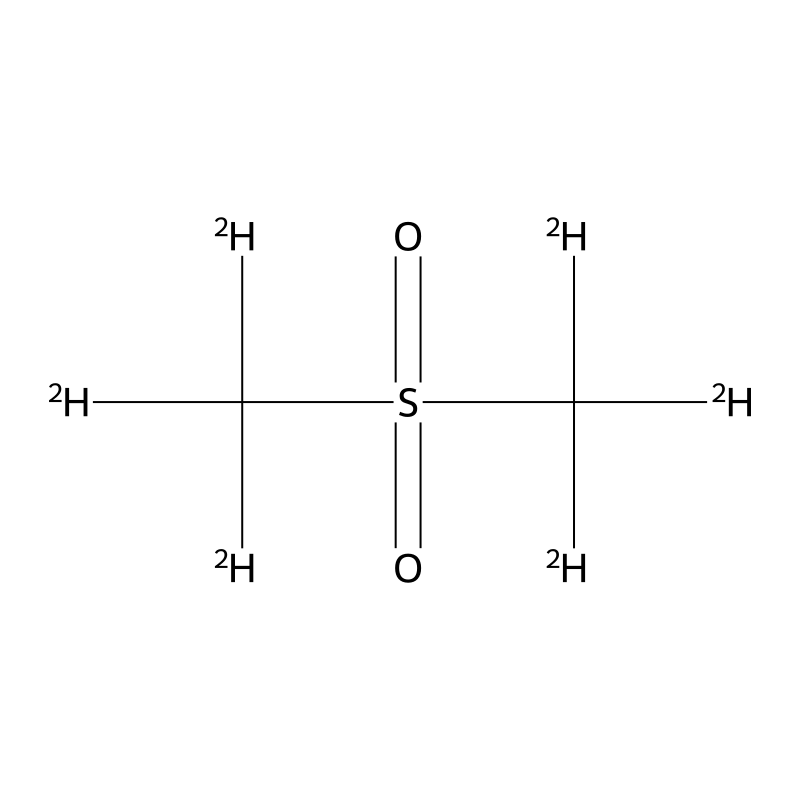

Dimethyl sulfone-d6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Dimethyl sulfone-d6 is a deuterated derivative of dimethyl sulfone, with the molecular formula C₂D₆OS. It is primarily used as a solvent in nuclear magnetic resonance spectroscopy due to its unique properties, such as high solubility for both polar and nonpolar compounds. Dimethyl sulfone-d6 is characterized by its colorless liquid form and is isotopically enriched, making it ideal for high-resolution NMR studies. Its structure features two methyl groups and a sulfonyl group, which contribute to its chemical stability and reactivity in various chemical environments .

DMS-d6 itself is not expected to have a specific mechanism of action. Its primary function lies in its role as a:

- Deuterated solvent: During NMR spectroscopy, DMS-d6 interacts with the sample molecules through solvation, but it doesn't participate in any specific reactions that influence the target molecule's behavior [].

- Tracer molecule: In metabolic studies, DMS-d6 serves as a labeled analog of the endogenous dimethyl sulfone. Its metabolic pathway might mirror that of the unlabeled form, allowing researchers to track its movement and transformation within the system [].

- Information on the specific hazards of DMS-d6 is limited. However, considering its similarity to dimethyl sulfone, it's likely:

- To have low to moderate toxicity.

- Not to be flammable.

- Generally safe to handle with appropriate laboratory precautions, including wearing gloves, safety glasses, and working in a fume hood.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary application of DMS-d6 lies in the field of NMR spectroscopy. It serves as a highly desirable solvent for this technique due to several key properties:

- Deuterium substitution: The presence of deuterium atoms significantly reduces the background signal in the NMR spectrum. This is because deuterium nuclei have a much lower magnetic moment compared to hydrogen nuclei, leading to minimal interference with the signal of interest from the sample being studied.

- Solubility: DMS-d6 exhibits excellent solubility for a wide range of organic compounds, allowing researchers to dissolve various samples for analysis by NMR.

- Chemical inertness: DMS-d6 is chemically inert, meaning it does not readily react with other molecules in the sample. This minimizes the risk of unwanted interactions that could affect the integrity of the NMR spectrum.

These combined features make DMS-d6 an invaluable tool for researchers performing NMR spectroscopy in various fields, including:

- Organic chemistry: Studying the structure and dynamics of organic molecules

- Biochemistry: Investigating the structure and function of biological molecules such as proteins and nucleic acids

- Materials science: Characterizing the properties of new materials at the molecular level

Potential Applications in Other Research Areas

While NMR spectroscopy remains the primary application of DMS-d6, its unique properties hold potential for further exploration in other scientific research areas:

- Isotope labeling: Due to its deuterium content, DMS-d6 could be employed as a labeling agent in certain studies. By incorporating DMS-d6 into specific molecules, researchers might be able to track their fate and interactions within complex systems.

- Drug development: Researchers might explore the potential use of DMS-d6 as a solvent or carrier molecule in drug delivery studies, leveraging its favorable properties like solubility and inertness.

- Formation of Sulfonium Salts:

- Deprotonation:

Dimethyl sulfone-d6 can also undergo deprotonation with strong bases to yield carbanions, which can subsequently participate in various nucleophilic substitution reactions .

Dimethyl sulfone-d6 can be synthesized through various methods, including:

- Deuteration of Dimethyl Sulfone: This involves the introduction of deuterium into the dimethyl sulfone molecule using deuterated reagents.

- Oxidation of Dimethyl Sulfide: Dimethyl sulfide can be oxidized to dimethyl sulfoxide, followed by further oxidation to produce dimethyl sulfone-d6 .

- Chemical Exchange Reactions: Utilizing deuterated solvents and conditions that favor hydrogen-deuterium exchange can also yield dimethyl sulfone-d6.

Dimethyl sulfone-d6 is primarily utilized in:

- Nuclear Magnetic Resonance Spectroscopy: It serves as a solvent for NMR studies due to its ability to dissolve a wide range of compounds without interfering with the spectra.

- Chemical Research: It is employed in various organic reactions where deuterated solvents are required for kinetic studies or mechanistic investigations .

Interaction studies involving dimethyl sulfone-d6 often focus on its role as a solvent in NMR spectroscopy. Its interactions with other compounds can influence spectral characteristics and reaction kinetics. The solvent's isotopic purity allows researchers to obtain clearer spectra by minimizing background noise from residual protons . Additionally, studies have shown that dimethyl sulfone-d6 can affect reaction rates and mechanisms when used in conjunction with other reagents .

Dimethyl sulfone-d6 shares similarities with several other organosulfur compounds. Here are some notable comparisons:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Dimethyl Sulfoxide | C₂H₆OS | Common solvent; reacts violently with strong oxidizers |

| Dimethyl Sulfone | C₂H₆O₂S | Non-toxic; used as a food additive |

| Deuterated Dimethyl Sulfoxide | C₂D₆OS | Used for NMR; similar properties to dimethyl sulfoxide |

| Methanol-d4 | CH₃OD | Solvent for NMR; less polar than dimethyl sulfoxide |

Dimethyl sulfone-d6 is unique due to its isotopic enrichment, making it particularly valuable in applications requiring high-resolution NMR spectroscopy . Its stability and ability to dissolve a wide range of organic compounds further distinguish it from similar solvents.

The use of deuterium in sulfur-containing compounds dates back to early studies on isotopic labeling. Deuterated dimethyl sulfoxide (DMSO-d6) emerged as a solvent in NMR spectroscopy in the mid-20th century, driven by the need for high-resolution spectral data. The development of dimethyl sulfone-d6 followed advancements in synthetic chemistry, particularly oxidation methods and deuterium exchange protocols.

Key milestones include:

| Application | Chemical Shift (ppm) | Suitable Solvents | Advantages |

|---|---|---|---|

| Internal Standard | 3.2 | D₂O, DMSO-d₆, CDCl₃ | High stability |

| Purity Determination | 3.2 | D₂O, DMSO-d₆ | Known purity |

| Concentration Measurement | 3.2 | D₂O, organic solvents | Linear response |

| Kinetic Studies | 3.2 | D₂O, DMSO-d₆ | Thermal stability |

The integration of magic-angle spinning with other solid-state nuclear magnetic resonance techniques creates powerful methodological combinations for studying complex systems [12]. Cross-polarization magic-angle spinning experiments enhance the sensitivity for detecting low-abundance nuclei such as ¹³C and ¹⁵N [12]. The combination of magic-angle spinning with relaxation measurements enables the study of dynamics over multiple timescales [12].